molecular formula C18H24N4O2S B6780744 N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6780744
M. Wt: 360.5 g/mol
InChI Key: AVFNWXJVPOBDHD-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a thiadiazole ring, and a carboxamide group

Properties

IUPAC Name

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-13(2)16-19-20-17(25-16)18(23)21(3)12-14-6-4-5-7-15(14)22-8-10-24-11-9-22/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFNWXJVPOBDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)C(=O)N(C)CC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the intermediate compound.

    Methylation and Carboxamide Formation: The final steps involve methylation of the nitrogen atom and formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A simpler compound with a similar morpholine ring structure.

    Thiadiazole derivatives: Compounds with a thiadiazole ring, such as 2-amino-1,3,4-thiadiazole.

    Carboxamide derivatives: Compounds with a carboxamide group, such as acetamide.

Uniqueness

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is unique due to its combination of structural features, including the morpholine ring, thiadiazole ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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